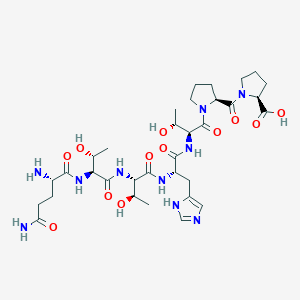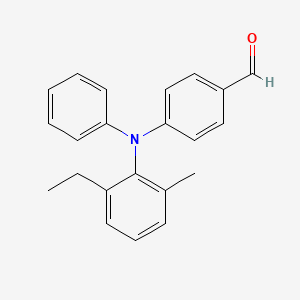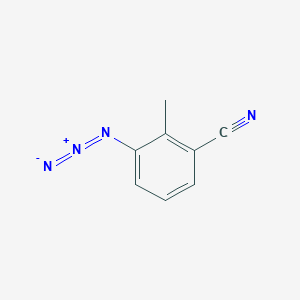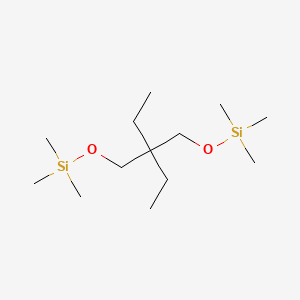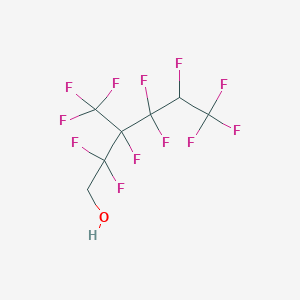
2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol is a fluorinated alcohol compound with the molecular formula C7H3F12O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions must be carefully controlled to ensure the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones, while reduction may produce perfluorinated alkanes.
Aplicaciones Científicas De Investigación
2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The high fluorine content enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of proteins and cell membranes. This can lead to alterations in enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another highly fluorinated alcohol with similar properties but a longer carbon chain.
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene: A fluorinated alkene with similar fluorine content but different functional groups.
Uniqueness: 2,2,3,4,4,5,6,6,6-Nonafluoro-3-(trifluoromethyl)hexan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group, which imparts distinct reactivity and physical properties compared to other fluorinated compounds.
Propiedades
Número CAS |
402592-21-6 |
|---|---|
Fórmula molecular |
C7H4F12O |
Peso molecular |
332.09 g/mol |
Nombre IUPAC |
2,2,3,4,4,5,6,6,6-nonafluoro-3-(trifluoromethyl)hexan-1-ol |
InChI |
InChI=1S/C7H4F12O/c8-2(5(13,14)15)4(11,12)6(16,7(17,18)19)3(9,10)1-20/h2,20H,1H2 |
Clave InChI |
DEKXGSJIFAGYPI-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


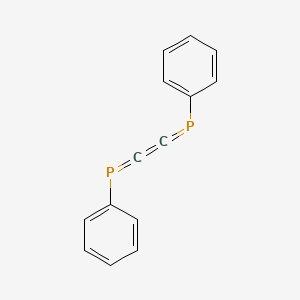
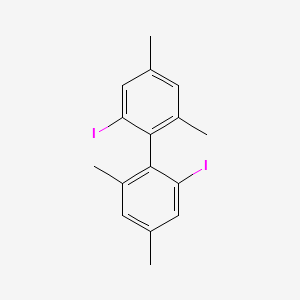
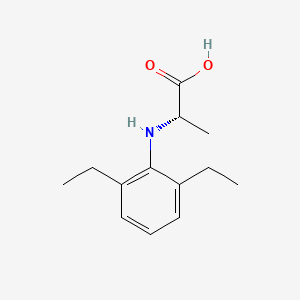
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
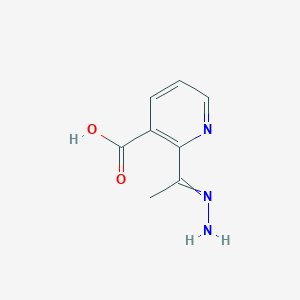
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
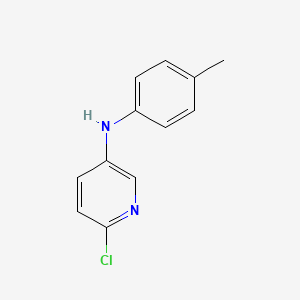
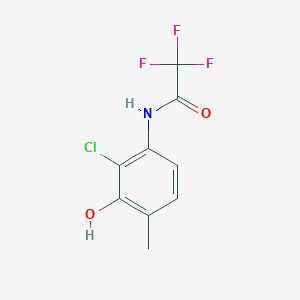
![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
